3-(1,3-Benzodioxol-5-yl)thiolan-3-ol

Description

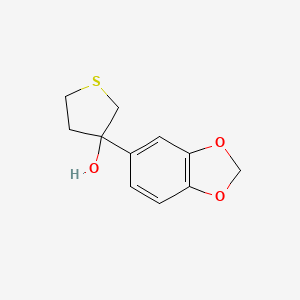

3-(1,3-Benzodioxol-5-yl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a 1,3-benzodioxole moiety at the 3-position. The 1,3-benzodioxole group, a methylenedioxy aromatic system, is commonly associated with bioactive molecules due to its electron-rich structure and metabolic stability.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-11(3-4-15-6-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFJMENSHXUEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC3=C(C=C2)OCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chalcone and Cyclohexene Derivatives

Example Compounds :

- 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (chalcones)

- Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylates

Key Differences :

- Structure : Chalcones lack the thiolane ring, instead featuring α,β-unsaturated ketones or cyclohexene systems.

- Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation, whereas cyclized derivatives involve ethyl acetoacetate reactions .

- Bioactivity : These compounds are primarily explored for antimicrobial and anticancer properties, differing from the undefined biological profile of 3-(1,3-benzodioxol-5-yl)thiolan-3-ol.

Pyrazoline and Thiazolyl-Pyrazoline Derivatives

Example Compounds :

Key Differences :

- Structure : Pyrazolines incorporate a five-membered dihydropyrazole ring, while thiazolyl derivatives add a thiazole substituent.

- The thiolan-3-ol analog’s enzymatic targets remain uncharacterized.

Quinazolinone and Isobenzofuran Derivatives

Example Compounds :

Key Differences :

- Structure: Quinazolinones feature a fused benzopyrimidine system, whereas isobenzofurans include a fused furan ring. Both lack sulfur atoms present in thiolan-3-ol.

- Applications: Quinazolinones are studied for antibacterial and anticonvulsant activities, highlighting divergent therapeutic focuses compared to sulfur-containing analogs .

Simple Benzodioxole Derivatives

Example Compounds :

Key Differences :

- Structure: Sesamol is a phenolic derivative, while Helional is an aliphatic aldehyde. Neither includes heterocyclic sulfur.

- Applications : Sesamol is used as an antioxidant, and Helional is a fragrance component, contrasting with the underexplored industrial applications of this compound .

Structural and Analytical Insights

- Crystallography : Single-crystal X-ray analysis is frequently employed for benzodioxole derivatives (e.g., hydrazinecarboxamide in ), confirming stereochemistry and planarity. Similar methods would clarify the thiolan-3-ol’s conformation .

- Ring Puckering: The thiolane ring’s puckering (via Cremer-Pople parameters) could be compared to quinazolinone or isobenzofuran systems, which exhibit planar or slightly distorted geometries .

Data Tables

Table 1: Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.